1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one
Description
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one is a substituted propan-1-one derivative featuring a 3-chloro-4-fluorophenyl group at the ketone position and a methyl group at the β-carbon. This structure combines electron-withdrawing substituents (Cl and F) on the aromatic ring, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDPNOOARDGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-fluorobenzoic acid.
Reduction: Formation of 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of 3-methoxy-4-fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound may exhibit therapeutic effects against various diseases, including chronic obstructive pulmonary disease (COPD) and certain types of cancer. For instance, a patent describes its use in developing medications for COPD, emphasizing the importance of specific enantiomers for enhanced efficacy and reduced side effects .
Antimalarial Activity
In recent studies, compounds structurally related to 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one have shown promising antimalarial activities. In vivo experiments demonstrated significant parasitemia reduction in infected mice, highlighting the compound's potential as a lead candidate for further optimization .
Material Science
OLED Materials
The compound serves as an important intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique chemical structure allows it to function as both a dopant and a host material in OLED applications. This versatility is crucial for enhancing the performance and efficiency of OLED devices .
Nanomaterials
Research has explored the use of this compound in creating mesoporous materials and nanoclays. These materials are essential in various applications, including catalysis and drug delivery systems, due to their high surface area and tunable porosity .
Organic Synthesis
Synthetic Precursor
this compound is utilized as a precursor in organic synthesis. It can be transformed into various functionalized compounds through established synthetic pathways. This capability makes it valuable for researchers looking to develop new molecules with specific biological activities or material properties.
Data Table: Summary of Applications
Case Study 1: Antimalarial Efficacy
A study conducted on various derivatives of this compound revealed that certain modifications led to enhanced antimalarial properties. The compounds were tested using a Plasmodium berghei mouse model, where significant reductions in parasitemia were observed at low doses, indicating their potential as effective antimalarial agents.
Case Study 2: OLED Performance Enhancement
Research into the application of this compound in OLED technology showed that its incorporation improved the efficiency and brightness of OLED devices. The study highlighted how varying the concentration of the compound affected the overall performance metrics of the OLEDs.
Mechanism of Action
The mechanism by which 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 3-Cl and 4-F substituents in the target compound create a strongly electron-deficient aryl ring, enhancing electrophilicity at the ketone carbonyl. This contrasts with the electron-donating methoxy group in 1-(4-methoxyphenyl)-2-methylpropan-1-one, which increases solubility in polar solvents . The amino group in 1-(2-aminophenyl)-2-methylpropan-1-one introduces basicity and hydrogen-bonding capacity, enabling interactions in catalytic or biological systems .
Conjugated enones, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, exhibit UV-vis absorption properties useful in photochemical applications .
Physicochemical Properties
- Lipophilicity: Chloro- and fluoro-substituted compounds exhibit higher logP values compared to methoxy or amino derivatives, influencing their bioavailability and membrane permeability .
- Melting Points : Steric bulk (e.g., cyclopropyl groups) typically lowers melting points, as seen in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, which is likely a liquid or low-melting solid compared to crystalline methyl-substituted analogs .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural attributes, which include halogen substitutions that can enhance biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A chloro group at the 3-position of the phenyl ring.
- A fluoro group at the 4-position.
- A methylpropanone backbone.
These features contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival. For instance, it targets matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for tumor growth and metastasis .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, a vital mechanism for cancer treatment. By triggering programmed cell death, it helps to reduce tumor size and spread .
- Antiviral Properties : Preliminary studies suggest antiviral activity against certain viral pathogens, making it a candidate for further exploration in antiviral drug development .
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The IC50 values varied across different cell types, indicating its potential as a broad-spectrum anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 10 | PI3K inhibition |
| HeLa (Cervical) | 12 | MMP inhibition |
Neuroprotective Effects
In neurodegenerative disease models, this compound exhibited neuroprotective effects by reducing oxidative stress and inflammation. It was found to upregulate antioxidant enzymes, thereby protecting neuronal cells from damage .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone | Halogenated structure | Anticancer, antiviral |
| 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochloride | Amino substitution enhances reactivity | Cancer treatment, neuroprotective |
Q & A
Q. What are the standard synthetic routes for 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 3-chloro-4-fluorobenzaldehyde and 2-methylpropan-1-one (methyl isopropyl ketone) under basic conditions. A representative method involves:
- Reagents : KOH or NaOH as a base, ethanol/methanol as solvent.
- Conditions : Reflux at 60–80°C for 4–6 hours, followed by acid quenching and purification via recrystallization or column chromatography . Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde:ketone) and solvent polarity to enhance yield (typically 65–80%).
Q. How is the compound characterized using spectroscopic techniques?
Key methods include:
- NMR : NMR shows aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.2–1.4 ppm for gem-dimethyl), and ketone carbonyl (absent due to conjugation). Overlapping signals may require 2D NMR (COSY, HSQC) .
- IR : Strong carbonyl stretch at ~1680–1700 cm, C-Cl/F vibrations at 600–800 cm.
- Mass Spectrometry : Molecular ion peak [M] at m/z 226 (CHClFO) with fragmentation patterns confirming substituents .
Q. What crystallographic approaches are used to determine its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing. For example:
- C=O bond length : ~1.21 Å (typical for aryl ketones).
- Torsional angles : Substituent steric effects may distort the aryl-propanone plane . Data deposition in CCDC (e.g., CCDC 1988019 for analogs) ensures reproducibility .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR signal splitting) be resolved?
Discrepancies arise from dynamic effects (e.g., rotational barriers) or crystal packing. Strategies include:
Q. What computational methods elucidate electronic properties and reaction mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., ketone carbonyl as electrophilic center). Mechanistic studies (e.g., transition state analysis) clarify base-catalyzed condensation pathways .
Q. How do hydrogen-bonding patterns in crystals influence stability and polymorphism?
Graph set analysis (Etter’s rules) classifies intermolecular interactions:
Q. How does structural modification (e.g., halogen substitution) alter bioactivity?
Comparative studies with analogs (e.g., 3-(4-fluorophenyl) vs. 3-chloro derivatives) use:
- Docking simulations : Target enzyme active sites (e.g., cytochrome P450).
- Antimicrobial assays : MIC values correlate with electron-withdrawing substituents enhancing membrane penetration .
Q. What strategies optimize synthetic yield while minimizing byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
